3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a methoxyphenyl group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of a hydrazine derivative with a suitable precursor. One common method involves the reaction of 2-amino-3,5-dibromopyrazine with isoamyl nitrite in dimethylformamide (DMF) or sodium nitrite in aqueous acetic acid . The reaction conditions often require the presence of a sterically hindered base, such as N,N-diisopropylethylamine (DIPEA), to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyridines with various functional groups.
Scientific Research Applications
3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it has been shown to inhibit protein kinases involved in cell signaling pathways, which can result in the suppression of cancer cell growth . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can be compared with other similar compounds, such as:
Thiazolo[4,5-b]pyridines: These compounds also have a fused heterocyclic structure but contain a thiazole ring instead of a triazole ring.
Quinolinyl-pyrazoles: These compounds have a pyrazole ring fused to a quinoline ring and exhibit similar bioactive properties.
Triazolopyridazines: These compounds have a triazole ring fused to a pyridazine ring and are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound for various scientific applications.
Properties
CAS No. |
62052-16-8 |
---|---|
Molecular Formula |
C12H10N4O |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C12H10N4O/c1-17-11-7-3-2-6-10(11)16-12-9(14-15-16)5-4-8-13-12/h2-8H,1H3 |
InChI Key |
ALFBADVAKZMODI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C=CC=N3)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.